2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
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Overview
Description
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine is a compound with the molecular formula C11H14F3NO2 and a molecular weight of 249.23 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amine derivatives .
Scientific Research Applications
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine include:
- 1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine
- Lansoprazole sulfide (2- [3-methyl-4- (2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio- 1H -benzimidazole)
- 1-methoxy-2-(trifluoromethyl)benzene .
Uniqueness
The uniqueness of 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine lies in its specific trifluoroethoxy and methoxy substituents, which confer distinct chemical and physical properties. These features make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H14F3NO2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-16-10-6-8(4-5-15)2-3-9(10)17-7-11(12,13)14/h2-3,6H,4-5,7,15H2,1H3 |
InChI Key |
XLLVBOJHGZWUST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OCC(F)(F)F |
Origin of Product |
United States |
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